molecular formula C6H11N B8803472 (Prop-2-yn-1-yl)(propyl)amine

(Prop-2-yn-1-yl)(propyl)amine

Cat. No.: B8803472
M. Wt: 97.16 g/mol
InChI Key: MDMPAKJUMKBYNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Prop-2-yn-1-yl)(propyl)amine is an organic compound that belongs to the class of propargylamines. It is characterized by the presence of a prop-2-yn-1-yl group attached to a propylamine moiety. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Prop-2-yn-1-yl)(propyl)amine typically involves the reaction of propargyl bromide with propylamine under basic conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or acetonitrile, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions: (Prop-2-yn-1-yl)(propyl)amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of (Prop-2-yn-1-yl)(propyl)amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. Additionally, it can participate in electron transfer reactions, leading to the generation of reactive intermediates that can further interact with biological molecules .

Properties

Molecular Formula

C6H11N

Molecular Weight

97.16 g/mol

IUPAC Name

N-prop-2-ynylpropan-1-amine

InChI

InChI=1S/C6H11N/c1-3-5-7-6-4-2/h1,7H,4-6H2,2H3

InChI Key

MDMPAKJUMKBYNQ-UHFFFAOYSA-N

Canonical SMILES

CCCNCC#C

Origin of Product

United States

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